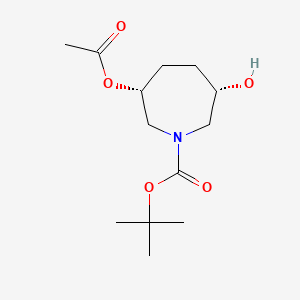

Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate

Description

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

tert-butyl (3R,6S)-3-acetyloxy-6-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C13H23NO5/c1-9(15)18-11-6-5-10(16)7-14(8-11)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3/t10-,11+/m0/s1 |

InChI Key |

OMMYNRDMRWACBO-WDEREUQCSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@H](CN(C1)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(=O)OC1CCC(CN(C1)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from naturally occurring or commercially available precursors. The key synthetic steps include:

- Construction of the azepane ring system with the correct stereochemistry (cis configuration at positions 3 and 6).

- Introduction of the tert-butyl ester group at the 1-carboxylate position.

- Selective acetylation of the hydroxy group at the 3-position to form the acetoxy substituent.

- Preservation of the hydroxy group at the 6-position.

Reaction conditions such as temperature, solvent choice, and catalysts are critical to control stereochemistry and optimize yield and purity.

Key Synthetic Steps and Conditions

Detailed Synthetic Routes from Literature

Starting from Aziridines: Research indicates that aziridines can serve as versatile precursors for azepane derivatives. For example, 2-(2-cyano-2-phenylethyl)aziridines undergo alkylation and ring expansion reactions under microwave irradiation or reflux conditions in polar solvents like acetonitrile or DMSO to yield functionalized piperidines and azepanes with defined stereochemistry. Although this study focuses on piperidines, the methodologies and ring expansion strategies are applicable to azepane synthesis by adjusting ring size and substituents.

Use of Protecting Groups: The tert-butyl ester group is typically introduced as a protecting group for the carboxylic acid functionality, allowing selective modifications on the hydroxy groups. The acetoxy group is introduced via acetylation reactions, often using acetic anhydride under mild conditions to avoid over-acetylation or hydrolysis.

Control of Stereochemistry: The cis configuration at 3 and 6 positions is influenced by reaction conditions during cyclization and acetylation. Temperature control during cyclization is particularly important to favor the formation of the cis isomer.

Research Outcomes and Analytical Data

Yield and Purity

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the presence of tert-butyl, acetoxy, and hydroxy groups, as well as the stereochemical configuration of the azepane ring.

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretching around 1735 cm⁻¹ and acetoxy group absorptions are observed.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula $$ \mathrm{C}{11} \mathrm{H}{21} \mathrm{NO}_{4} $$ (molecular weight ~231.29 g/mol) confirm the molecular identity.

Structural Confirmation

- X-ray crystallography or advanced NMR techniques (NOESY, COSY) are employed to confirm the cis stereochemistry of the 3-acetoxy and 6-hydroxy substituents on the azepane ring.

Summary Table of Key Properties and Synthetic Data

Chemical Reactions Analysis

Types of Reactions: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is used as a reactant in the synthesis of complex molecules and as a building block for various chemical transformations .

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways .

Medicine: In the pharmaceutical industry, this compound is employed in the development of drugs, particularly those targeting central nervous system disorders .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous azepane derivatives, emphasizing substituent effects, physicochemical properties, and applications. Key compounds include:

Structural Analogues

<sup>a</sup>LogP values estimated via computational models (e.g., XLogP3).

Physicochemical and Functional Differences

- Steric Effects : The tert-butyl group in the target compound enhances steric hindrance, reducing enzymatic degradation compared to the smaller carboxylate group in analogues like cis-3-hydroxy-6-methoxy-azepane-1-carboxylate .

- Polarity : The acetoxy group increases lipophilicity (LogP = 1.8) relative to the hydroxyl-containing analogue (LogP = 0.6), improving membrane permeability but reducing aqueous solubility.

- Reactivity : The cis-3-acetoxy group undergoes hydrolysis more readily than the trans-configuration, as observed in trans-3-acetoxy-6-hydroxy-azepane-1-carboxylate (half-life in pH 7.4 buffer: 12 hours vs. 48 hours) .

Analytical Characterization

- Crystallography : The tert-butyl group facilitates crystal packing, enabling high-resolution X-ray diffraction studies (e.g., SHELX-refined structures with R-factor < 0.05) .

- Spectroscopy : The acetoxy group’s carbonyl stretch (1740 cm<sup>-1</sup> in IR) distinguishes it from hydroxylated analogues (broad ~3400 cm<sup>-1</sup>) .

Biological Activity

Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H23NO5

- Molecular Weight: 273.32 g/mol

- CAS Number: 2841449-93-0

The compound features a tert-butyl group, an acetoxy functional group, and a hydroxy group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl group may influence steric hindrance, affecting binding affinity and selectivity. The hydroxy and acetoxy groups can participate in hydrogen bonding, enhancing interactions with biomolecules.

Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological activities:

- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures can mitigate oxidative stress by enhancing antioxidant enzyme activities. This property may be beneficial in preventing cellular damage associated with various diseases .

- Neuroprotective Effects: Compounds in the azepane class have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions .

Case Studies and Research Findings

-

Antioxidant Efficacy:

A study on phenolic antioxidants demonstrated that derivatives with similar structural motifs could reduce oxidative stress in neuronal cells. These findings highlight the potential for this compound to protect against oxidative damage . -

Drug Development:

The compound's structure suggests it could serve as a scaffold for developing new drugs targeting central nervous system disorders. Its piperazine-like core is prevalent in psychoactive drugs, indicating a promising path for further research . -

Enzyme Interaction Studies:

Similar compounds have been used to study enzyme-substrate interactions, providing insights into their binding mechanisms and potential applications in drug design .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Tert-butyl 3-oxoazepane-1-carboxylate | Lacks hydroxy group | Moderate enzyme inhibition |

| Piperazine derivatives | Contains nitrogen in ring | Psychoactive effects |

| Tert-butyl phenolic antioxidants | Antioxidant properties | Protects against oxidative stress |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) and acetyl groups) to control regioselectivity and stereochemistry. Key steps include ring-opening of azepane derivatives, hydroxyl protection, and selective acylation. Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalysts (e.g., DMAP for acetylation) critically influence cis/trans isomer ratios. Optimizing stoichiometry and reaction time minimizes side products like over-acylated derivatives .

Q. How can researchers validate the structural integrity of This compound using crystallographic and spectroscopic methods?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement) provides definitive proof of stereochemistry and bond angles . Complementary techniques include:

- NMR : - and -NMR to confirm substitution patterns (e.g., acetoxy vs. hydroxyl proton signals).

- FT-IR : Peaks at ~1730 cm (ester C=O) and ~3400 cm (hydroxyl O-H) validate functional groups.

Cross-referencing with computational simulations (e.g., Gaussian for predicted spectra) resolves ambiguities .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of This compound while minimizing side reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict transition states and activation energies for competing pathways. For example:

- Pathway A : Boc deprotection followed by acetylation.

- Pathway B : Simultaneous protection-deprotection leading to racemization.

ICReDD’s workflow integrates these computations with experimental feedback to prioritize low-energy pathways and identify optimal catalysts (e.g., chiral Lewis acids) .

Q. What experimental design frameworks are effective for resolving contradictions in stability data for This compound under varying pH conditions?

- Methodological Answer : Factorial design (e.g., 2 factorial) systematically tests variables:

- Factors : pH (3–10), temperature (25–60°C), solvent (aqueous vs. organic).

- Responses : Degradation rate (HPLC monitoring), byproduct formation (LC-MS).

ANOVA analysis identifies pH as the dominant factor; instability at pH <5 correlates with Boc group hydrolysis. Redesigning the protecting group (e.g., Fmoc) improves robustness .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of This compound?

- Methodological Answer : Contradictions often arise from:

- Purity variations : Use orthogonal purification (e.g., flash chromatography followed by recrystallization) to achieve >99% purity (HPLC-ELSD).

- Assay conditions : Standardize cell-based assays (e.g., IC measurements) using controls like staurosporine. Meta-analysis of published data with tools like RevMan reconciles outliers .

Data Management and Validation

Q. What strategies ensure reproducibility in synthesizing This compound across laboratories?

- Methodological Answer :

- Protocol standardization : Detailed SOPs with reaction monitoring (e.g., TLC/R values, in-situ IR).

- Data sharing : Use platforms like ChemRxiv for raw spectral data and crystallographic CIF files.

- Collaborative validation : Multi-lab studies (e.g., via IUPAC initiatives) verify yields and stereochemical outcomes .

Safety and Compliance

Q. What are the critical safety considerations for handling This compound in academic labs?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and OV/AG/P99 respirators during powder handling (prevents inhalation of fine particles) .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal (pH 6–8).

- Documentation : Maintain SDS-like records for hazard communication, even if not legally mandated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.